Perfluoro-3,6-dioxaheptanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

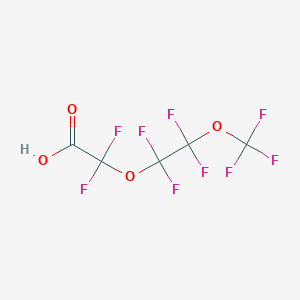

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O4/c6-2(7,1(15)16)17-3(8,9)4(10,11)18-5(12,13)14/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWRLPJIHGWGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2OCF2COOH, C5HF9O4 | |

| Record name | Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382063 | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151772-58-6 | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluoro-3,6-dioxaheptanoic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of Perfluoro-3,6-dioxaheptanoic Acid

Overview

This compound (PFHpA), also known as Nonafluoro-3,6-dioxaheptanoic acid (NFDHA), is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals.[1][2] Specifically, it is a perfluoroalkyl ether carboxylic acid (PFECA). Its structure is characterized by a perfluorinated carbon chain that includes two ether oxygen atoms, a feature that distinguishes its chemical properties from traditional linear perfluorocarboxylic acids.[3] This compound is identified by the CAS registry number 151772-58-6.[1][3][4] Like other PFAS, PFHpA exhibits significant thermal stability and chemical resistance, which contributes to its industrial utility as well as its environmental persistence.[3] It is used as a surfactant, corrosion inhibitor, and as a component in aqueous film-forming foams (AFFF) for firefighting.[3]

Chemical and Physical Properties

This compound is a water-soluble, colorless, and odorless substance, typically found as a white semi-solid in its pure form.[3][4] The presence of ether linkages in its backbone enhances its water solubility compared to perfluoroalkyl acids of similar carbon chain length.[3] It is considered a strong acid, readily dissociating in aqueous environments.[5]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 151772-58-6 | [1][2][3][4][6] |

| Molecular Formula | C₅HF₉O₄ | [1][2][3][6] |

| Molecular Weight | 296.04 g/mol | [1][3][6] |

| IUPAC Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid | [6] |

| Synonyms | Nonafluoro-3,6-dioxaheptanoic acid, NFDHA, 3,6-OPFHpA | [1][2][7] |

| Physical State | White Semi-Solid, Colorless, Odorless | [3][4] |

| pKa | -0.32 ± 0.18 (at 27 °C) | [2] |

| Monoisotopic Mass | 295.97311197 Da | [6] |

| Canonical SMILES | C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | [2][8] |

| InChIKey | PPWRLPJIHGWGFH-UHFFFAOYSA-N | [2][8] |

Analytical Data and Characterization

The quantification and characterization of this compound are typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[9] This compound is included in United States Environmental Protection Agency (EPA) Method 533, which is used for the analysis of PFAS in drinking water.[10][11]

Table 2: Representative LC-MS/MS Parameters

| Parameter | Value | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | [6] |

| Precursor Adduct | [M-H]⁻ | [6] |

| Precursor m/z | 294.9658 | [6] |

| Fragmentation Mode | Higher-energy C-trap dissociation (HCD) | [6] |

| Primary Fragment Ion (m/z) | 200.9793 | [6] |

| Secondary Fragment Ion (m/z) | 84.9907 | [6] |

Thermal Stability and Decomposition

This compound demonstrates exceptional thermal stability.[3] However, at elevated temperatures, PFECAs can undergo thermal decomposition.[12] Studies on related compounds suggest that the primary degradation pathway involves the preferential cleavage of the C–O ether bond located near the carboxyl group.[12][13] This is a critical distinction from linear PFCAs, where C-C bond scission is the primary mechanism.[12][13]

Hazard and Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[6]

-

Skin Corrosion/Irritation : Causes severe skin burns and eye damage (H314) or causes skin irritation (H315).[6]

-

Eye Damage/Irritation : Causes serious eye irritation (H319).

While the pure compound is non-flammable, solutions in flammable solvents, such as methanol (B129727), are classified as highly flammable and toxic if swallowed, inhaled, or in contact with skin.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this chemical.

Experimental Protocols

Protocol for Quantification in Water by SPE and LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of this compound from a water sample, based on established EPA methodologies.[10][14]

-

Sample Preparation :

-

Collect a 250 mL water sample in a polypropylene (B1209903) bottle.

-

Fortify the sample with a known concentration of an isotopically labeled internal standard (e.g., ¹³C₃-PFHpA) to correct for matrix effects and recovery losses.

-

-

Solid Phase Extraction (SPE) :

-

Condition a weak anion exchange (WAX) SPE cartridge with a basic methanol solution followed by reagent water.

-

Load the entire water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Wash the cartridge with a mild buffer (e.g., ammonium (B1175870) acetate) to remove hydrophilic interferences.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the analyte from the cartridge using a small volume (e.g., 4-8 mL) of basic methanol (e.g., methanol with 0.1% NH₄OH).[15]

-

-

Concentration and Reconstitution :

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

-

Reconstitute the dried extract in a final volume of 500-1000 µL of methanol.[15]

-

-

LC-MS/MS Analysis :

-

Chromatography : Inject the reconstituted sample onto a C18 analytical column (e.g., Waters XBridge C18, 3.5 µm, 2.1x50 mm).[6] Use a gradient elution program with mobile phases typically consisting of (A) ammonium acetate (B1210297) in water and (B) methanol.

-

Mass Spectrometry : Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the transition for the native analyte (e.g., m/z 295 → 201) and the internal standard.

-

Quantification : Generate a calibration curve using standards of known concentrations. Calculate the concentration of this compound in the original sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Protocol for Thermal Decomposition Analysis

This protocol describes a method to investigate the thermal decomposition products of this compound, adapted from studies on related PFAS.[12][13]

-

Sample Preparation :

-

Place a small, precisely weighed amount of the neat compound (or a solution of it) onto a suitable sorbent material within a pyrolysis sample cup.

-

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) :

-

Place the sample cup into the autosampler of a pyrolysis unit that is directly coupled to a GC/MS system.

-

Set the pyrolysis furnace to the target temperature (e.g., with a temperature program from 150°C to 600°C) to induce thermal decomposition.

-

The volatile decomposition products are immediately swept by a carrier gas (e.g., Helium) into the GC injection port.

-

-

GC/MS Analysis :

-

Gas Chromatography : Separate the decomposition products on a suitable capillary column (e.g., a mid-polarity column). Use a temperature-programmed run to resolve compounds with different boiling points.

-

Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode, scanning a wide mass range (e.g., m/z 30-600).

-

Product Identification : Identify the resulting decomposition products by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting fragmentation patterns. This allows for the elucidation of the decomposition mechanism.[12]

-

References

- 1. scbt.com [scbt.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. This compound (151772-58-6) for sale [vulcanchem.com]

- 4. exfluor.com [exfluor.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. This compound | C5HF9O4 | CID 2782393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pub.norden.org [pub.norden.org]

- 10. qecusa.com [qecusa.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. epa.gov [epa.gov]

- 15. nemc.us [nemc.us]

Nonafluoro-3,6-dioxaheptanoic Acid (NFDHA): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonafluoro-3,6-dioxaheptanoic acid (NFDHA) is a synthetic perfluoroalkyl ether carboxylic acid (PFECA). As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), NFDHA is characterized by its robust chemical stability, environmental persistence, and potential for bioaccumulation. This technical guide provides a comprehensive overview of the structure, properties, and analytical considerations for NFDHA, intended to support research and development activities. While specific biological signaling pathways for NFDHA are not yet fully elucidated, potential mechanisms are discussed in the context of related PFAS compounds.

Chemical Structure and Identification

NFDHA is a nine-carbon chain carboxylic acid where several carbon atoms are replaced by oxygen, forming ether linkages, and all hydrogen atoms (except for the carboxylic acid proton) are substituted with fluorine atoms.

Chemical Formula: C₅HF₉O₄

Molecular Weight: 296.04 g/mol

IUPAC Name: 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid

Synonyms: Perfluoro-3,6-dioxaheptanoic acid, PFO2HpA

Structural Representations

Below are the common representations for the NFDHA molecule:

-

SMILES (Simplified Molecular-Input Line-Entry System): O=C(O)C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)F

-

InChI (International Chemical Identifier): InChI=1S/C5HF9O4/c6-2(7,1(15)16)17-3(8,9)4(10,11)18-5(12,13)14/h(H,15,16)

-

InChIKey: PPWRLPJIHGWGFH-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of NFDHA is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and potential biological interactions.

| Property | Value | Reference |

| Physical State | Liquid | |

| Boiling Point | 145 °C | |

| Density | 1.765 g/cm³ | |

| pKa | 0.20 ± 0.10 (Predicted) | |

| Solubility | Soluble in DMSO and Methanol (slightly) |

Experimental Protocols

General Synthesis of Perfluoroether Carboxylic Acids

Disclaimer: This is a generalized protocol and requires optimization and safety assessment for the specific synthesis of NFDHA. Handling of fluorinated compounds and hydrofluoric acid requires specialized laboratory equipment and stringent safety precautions.

Objective: To synthesize a perfluoroether carboxylic acid from its corresponding acyl fluoride (B91410).

Materials:

-

Perfluoroether acyl fluoride precursor

-

High-purity water

-

A suitable organic solvent (e.g., a fluorinated solvent)

-

Stirring apparatus

-

Reaction vessel resistant to hydrofluoric acid (e.g., polyethylene (B3416737) or Teflon)

-

Equipment for extraction and distillation

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with the perfluoroether acyl fluoride precursor dissolved in a suitable organic solvent.

-

Hydrolysis: High-purity water is slowly added to the reaction mixture while stirring vigorously. The hydrolysis of the acyl fluoride to the carboxylic acid is an exothermic reaction, and the temperature should be controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored using techniques such as infrared (IR) spectroscopy by observing the disappearance of the acyl fluoride peak and the appearance of the carboxylic acid peak.

-

Workup: Upon completion of the reaction, the mixture is transferred to a separatory funnel. The organic layer containing the perfluoroether carboxylic acid is separated from the aqueous layer which contains hydrofluoric acid as a byproduct.

-

Purification: The crude product is purified by distillation under reduced pressure to yield the final perfluoroether carboxylic acid.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Caption: Conceptual workflow for the synthesis of NFDHA via hydrolysis.

Analytical Methods for Quantification

The quantification of NFDHA, particularly in environmental and biological matrices, is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Several standardized methods developed by the U.S. Environmental Protection Agency (EPA) for the analysis of PFAS in various media are applicable to NFDHA.

| Method | Matrix | Description |

| EPA Method 537.1 | Drinking Water | Solid Phase Extraction (SPE) and LC-MS/MS for the determination of selected PFAS. |

| EPA Method 533 | Drinking Water | Isotope dilution anion exchange SPE and LC-MS/MS for selected PFAS. |

| EPA Method 1633 | Aqueous, Solid, Biosolids, and Tissue Samples | Isotope dilution LC-MS/MS for analysis of PFAS in various matrices. |

A general workflow for the analysis of NFDHA in an aqueous sample is depicted below.

Caption: General workflow for the quantitative analysis of NFDHA.

Potential Signaling Pathways and Biological Interactions

Direct experimental evidence detailing the specific signaling pathways modulated by NFDHA is limited. However, based on studies of structurally similar PFAS, such as Perfluorooctanoic acid (PFOA), it is hypothesized that NFDHA may interact with nuclear receptors, which are key regulators of gene expression.

Two of the most studied nuclear receptors in the context of PFAS are the Peroxisome Proliferator-Activated Receptors (PPARs) and the Estrogen Receptors (ERs).

Hypothetical Interaction with PPARα

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a key regulator of lipid metabolism. Many PFAS, due to their structural similarity to fatty acids, can act as agonists for PPARα. Activation of PPARα leads to a cascade of events resulting in the transcription of genes involved in fatty acid oxidation.

The diagram below illustrates a generalized signaling pathway for PPARα activation by a PFAS ligand.

Caption: Generalized PPARα signaling pathway potentially activated by NFDHA.

Conclusion

Nonafluoro-3,6-dioxaheptanoic acid (NFDHA) is a perfluoroether carboxylic acid of growing interest due to its presence in the environment. This guide provides a foundational understanding of its chemical structure, physicochemical properties, and analytical methodologies. While direct evidence for its interaction with specific biological signaling pathways is still emerging, the established knowledge of related PFAS compounds suggests that nuclear receptors like PPARs are plausible targets. Further research is necessary to fully elucidate the biological activities and potential toxicological profile of NFDHA. This information is critical for assessing its risk to human health and the environment and for the development of potential remediation strategies.

An In-depth Technical Guide to the Physicochemical Characteristics of Nonafluoro-3,6-dioxaheptanoic Acid (CAS Number: 151772-58-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonafluoro-3,6-dioxaheptanoic acid (NFDHA), identified by the CAS number 151772-58-6, is a perfluoroalkyl ether carboxylic acid (PFECA). As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), NFDHA has garnered attention within the scientific community due to its presence as an environmental contaminant. This technical guide provides a comprehensive overview of the known physicochemical characteristics of NFDHA, outlines relevant experimental protocols for their determination, and explores potential biological interactions based on data from related PFAS compounds. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Nonafluoro-3,6-dioxaheptanoic Acid.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| CAS Number | 151772-58-6 | [1][2] |

| Formal Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-acetic acid | [1] |

| Synonyms | NFDHA, Perfluoro-3,6-dioxaheptanoic Acid, PFO2HpA | [1] |

| Molecular Formula | C₅HF₉O₄ | [1][2] |

| Molecular Weight | 296.04 g/mol | [1][2] |

| Physical State | Liquid or Solid | [1][3] |

| SMILES | O=C(C(F)(OC(F)(C(F)(OC(F)(F)F)F)F)F)O | [1] |

| InChI Key | PPWRLPJIHGWGFH-UHFFFAOYSA-N | [1] |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Reference |

| Boiling Point | 145 °C | [1] |

| Density | 1.765 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 66.2 °C | [4][5] |

| pKa (Predicted) | 0.20 ± 0.10 | [5] |

Table 3: Solubility

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 10 mg/mL | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [1] |

| Ethanol | 5 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1] |

Experimental Protocols

Boiling Point Determination (General Protocol)

The boiling point of a liquid can be determined using a distillation or reflux method. A common micro-method involves a Thiele tube.

Workflow for Boiling Point Determination using a Thiele Tube:

Density Measurement (General Protocol)

The density of a liquid can be determined using Archimedes' principle, which involves measuring the buoyant force on a submerged object of known volume.

Workflow for Density Measurement:

Solubility Determination (General Protocol for PFAS)

The shake-flask method is a common technique for determining the water solubility of substances.

Workflow for Shake-Flask Solubility Measurement:

Analytical Methods for Detection

Nonafluoro-3,6-dioxaheptanoic acid, as a PFAS compound, is typically analyzed using highly sensitive chromatographic and mass spectrometric techniques.

Table 4: Analytical Methodologies

| Technique | Description | Reference |

| LC-MS/MS | Liquid Chromatography with tandem Mass Spectrometry is the most common method for the quantification of PFAS in various matrices, including water and biological samples. | [6] |

| Pyrolysis GC-MS | Pyrolysis Gas Chromatography-Mass Spectrometry can be used for the characterization of PFAS polymers. | [7] |

| Combustion Ion Chromatography (CIC) | Used for the determination of total organic fluorine content, which can indicate the presence of PFAS. | [7] |

General Workflow for LC-MS/MS Analysis of PFAS:

Potential Biological Signaling Pathways

Currently, there is a lack of specific research on the biological signaling pathways directly affected by Nonafluoro-3,6-dioxaheptanoic acid. However, studies on other structurally related and more extensively researched PFAS, such as Perfluorooctanoic acid (PFOA), provide insights into potential mechanisms of action for this class of compounds. It is important to note that the following information is based on related compounds and may not be directly applicable to NFDHA.

Research on PFOA and other PFAS has suggested interactions with several key signaling pathways:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Activation of PPARα is a well-documented effect of many PFAS, leading to alterations in lipid metabolism.[8][9]

-

Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR): These nuclear receptors are involved in the metabolism and detoxification of foreign substances and have been shown to be activated by some PFAS.[9][10]

-

Estrogen Receptor Alpha (ERα): Some PFAS have been shown to interact with ERα, suggesting potential endocrine-disrupting effects.[9]

-

Transforming Growth Factor-Beta (TGF-β) Signaling: PFOA has been shown to modulate the TGF-β/SMAD signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[11]

Hypothesized Signaling Interactions of PFAS (based on related compounds):

Conclusion

This technical guide provides a summary of the currently available physicochemical data for Nonafluoro-3,6-dioxaheptanoic Acid (CAS 151772-58-6). While specific experimental protocols and detailed biological pathway information for this compound are limited, this guide offers a foundation for researchers by presenting known properties and outlining standard methodologies for further investigation. The provided workflows and diagrams serve as a visual aid to understand the processes involved in characterizing this and other related PFAS compounds. Further research is warranted to fully elucidate the properties and biological effects of NFDHA.

References

- 1. NONAFLUORO-3,6-DIOXAHEPTANOIC ACID CAS#: 151772-58-6 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cas 151772-58-6,NONAFLUORO-3,6-DIOXAHEPTANOIC ACID | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Perfluorooctanoic acid (PFOA) affects distinct molecular signalling pathways in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Making sure you're not a bot! [dukespace.lib.duke.edu]

Synthesis of Perfluoroether Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perfluoroether carboxylic acids (PFECAs) are a class of organofluorine compounds characterized by a perfluoroalkyl ether chain and a terminal carboxylic acid functional group. Their unique properties, including high chemical and thermal stability, surface activity, and biological persistence, have led to their use in various industrial applications and garnered interest within the field of drug development. This technical guide provides an in-depth overview of the primary synthesis pathways for PFECAs, detailed experimental protocols, and insights into their biological interactions.

Core Synthesis Pathways

The synthesis of perfluoroether carboxylic acids typically involves the preparation of a perfluoroether acyl fluoride (B91410) intermediate, followed by conversion to an ester and subsequent hydrolysis to the final carboxylic acid. Other notable methods include the direct fluorination of hydrocarbon precursors and the oxidation of perfluoroalkyl iodides.

Synthesis from Perfluoroether Acyl Fluorides

A common and versatile method for synthesizing PFECAs begins with a corresponding perfluoroether acyl fluoride (Rf-COF). This intermediate can be prepared through the oligomerization of hexafluoropropylene oxide (HFPO). The acyl fluoride is then converted to a perfluoroether ester, which is subsequently hydrolyzed to the desired carboxylic acid.

A patented three-step process exemplifies this pathway, starting from a perfluoropolyether acyl fluoride:

-

Esterification: The perfluoroether acyl fluoride reacts with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a fluoride salt (e.g., potassium fluoride or sodium fluoride) to produce the corresponding perfluoroether ester.

-

Saponification: The resulting ester is then treated with a basic salt, such as potassium hydroxide (B78521) or sodium hydroxide, to yield the perfluoropolyether carboxylate salt.

-

Acidification: The final perfluoroether carboxylic acid is obtained by reacting the carboxylate salt with a strong acid, like concentrated sulfuric acid, followed by distillation.[1]

This method is advantageous as it avoids the generation of large amounts of hydrofluoric acid and results in high product yields with low water and fluoride ion content.[1]

Electrochemical Fluorination (ECF)

Electrochemical fluorination is a primary industrial method for producing perfluoroalkyl carboxylic acids (PFCAs) in general. This process involves the electrolysis of a hydrocarbon carboxylic acid fluoride in anhydrous hydrogen fluoride. The resulting perfluoroacyl fluoride is then hydrolyzed to the corresponding perfluoroalkyl carboxylic acid.[2] While this method is effective, it typically produces a mixture of linear and branched isomers.

Synthesis from Perfluoroalkyl Iodides

Another synthetic route involves the reaction of a perfluoroalkyl iodide with oleum (B3057394) in the presence of a metal salt catalyst from Group IIB of the periodic table, with the concurrent addition of chlorine. This reaction produces a perfluorocarboxylic acid fluoride, which can then be isolated or hydrolyzed to the corresponding carboxylic acid.[3]

Quantitative Data on Synthesis

The following tables summarize quantitative data for the synthesis of a perfluoropolyether carboxylic acid as described in a representative patent.

Table 1: Reaction Conditions and Yields for the Synthesis of Perfluoropolyether Methyl Ester

| Parameter | Value |

| Starting Material | CF₃CF₂CF₂OCF(CF₃)-COF |

| Alcohol | Methanol |

| Fluoride Salt | Anhydrous Potassium Fluoride |

| Temperature | 0–10 °C |

| Reaction Time | 2 hours |

| Yield | 99% |

Data from patent CN105646177A.[1]

Table 2: Reaction Conditions and Yields for the Saponification of Perfluoropolyether Methyl Ester

| Parameter | Value |

| Starting Material | CF₃CF₂CF₂OCF(CF₃)-COOCH₃ |

| Basic Salt | Potassium Hydroxide |

| Solvent | Ethanol (B145695)/Water |

| Temperature | 40–60 °C |

| Reaction Time | 2 hours |

| Yield | 98% |

Data from patent CN105646177A.[1]

Table 3: Reaction Conditions and Yields for the Acidification to Perfluoropolyether Carboxylic Acid

| Parameter | Value |

| Starting Material | CF₃CF₂CF₂OCF(CF₃)-COOK |

| Acid | Concentrated Sulfuric Acid |

| Temperature | 40–60 °C |

| Reaction Time | 2 hours |

| Yield | 95% |

Data from patent CN105646177A.[1]

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of a perfluoropolyether carboxylic acid based on the three-step process involving esterification, saponification, and acidification.

Protocol 1: Synthesis of Perfluoropolyether Carboxylic Acid

Step 1: Synthesis of Perfluoropolyether Methyl Ester (CF₃CF₂CF₂OCF(CF₃)-COOCH₃)

-

To a 250 mL three-necked flask, add 50 grams of methanol and 15 grams of anhydrous potassium fluoride.

-

Cool the mixture to 0–10 °C.

-

Slowly add 100 grams of perfluoropolyether acyl fluoride (CF₃CF₂CF₂OCF(CF₃)-COF) dropwise into the flask while maintaining the temperature between 0–10 °C.

-

Stir the reaction mixture for 2 hours at 0–10 °C.

-

After the reaction is complete, add 100 grams of water and stir thoroughly.

-

Allow the mixture to stand and separate into layers.

-

Collect the lower organic layer and dry it with anhydrous sodium sulfate (B86663) to obtain the perfluoropolyether methyl ester. The reported yield is 99%.[1]

Step 2: Synthesis of Perfluoropolyether Carboxylate (CF₃CF₂CF₂OCF(CF₃)-COOK)

-

In a 250 mL three-necked flask, dissolve 100 grams of the perfluoropolyether methyl ester obtained in Step 1 in 100 grams of ethanol.

-

Separately, dissolve 15 grams of potassium hydroxide in 15 grams of water.

-

Add the potassium hydroxide solution dropwise to the ester solution.

-

Heat the mixture to 40–60 °C and stir for 2 hours.

-

After the reaction, perform distillation to remove the ethanol and obtain the perfluoropolyether carboxylate salt. The reported yield is 98%.[1]

Step 3: Synthesis of Perfluoropolyether Carboxylic Acid (CF₃CF₂CF₂OCF(CF₃)-COOH)

-

To a 250 mL three-necked flask, add 100 grams of the perfluoropolyether carboxylate salt from Step 2 and 100 grams of concentrated sulfuric acid.

-

Stir the mixture at 40–60 °C for 2 hours.

-

Perform vacuum distillation to obtain the final perfluoropolyether carboxylic acid. The reported yield is 95%. The product is characterized by a low water content (0.02%) and the absence of hydrofluoric acid.[1]

Biological Activity and Signaling Pathways

Certain PFECAs have been shown to interact with key cellular signaling pathways, which is of particular interest to drug development professionals. For instance, perfluoro-3,5,7,9,11-pentaoxadodecanoic acid (PFO5DoDA) has been identified as an agonist of the peroxisome proliferator-activated receptor (PPAR) and an inhibitor of the glucocorticoid receptor (GR).[4] The activation of PPARs and inhibition of GR can lead to a remodeling of hepatic metabolic profiles.[4]

The interaction of PFECAs with PPAR and GR signaling pathways can have significant physiological effects. PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, while GR is involved in stress and immune responses. The dual effect of certain PFECAs on these pathways highlights their potential as modulators of metabolic and inflammatory processes.

Caption: PFECA interaction with PPAR and GR signaling pathways.

Experimental and Logical Workflows

The synthesis of PFECAs follows a logical progression from starting materials to the final product. The following diagram illustrates a typical experimental workflow for the synthesis of a perfluoropolyether carboxylic acid.

Caption: Experimental workflow for PFECA synthesis.

References

- 1. CN105646177A - Method for preparing perfluoropolyether carboxylic acid - Google Patents [patents.google.com]

- 2. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 3. US3862971A - Process for making perfluorocarboxylic acids and fluorides thereof - Google Patents [patents.google.com]

- 4. Study Reveals Toxic Effects of Perfluoroether Carboxylic Acids Exposure----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]

Perfluoro-3,6-dioxaheptanoic Acid (C5HF9O4): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-3,6-dioxaheptanoic acid (PFDHA) is a synthetic perfluoroalkyl substance (PFAS) characterized by the presence of ether linkages within its fluorinated carbon chain. Its molecular formula is C5HF9O4, and it is identified by the CAS Registry Number 151772-58-6.[1][2] This compound belongs to the class of perfluoroalkyl ether carboxylic acids (PFECAs), which have been introduced as replacements for some long-chain PFAS. PFDHA's unique structure imparts specific physicochemical properties, such as water solubility and thermal stability, making it useful in various industrial applications, most notably in aqueous film-forming foams (AFFF) for firefighting.[1] However, like other PFAS, its persistence in the environment raises concerns about potential toxicological and environmental impacts. This technical guide provides a comprehensive overview of the available scientific information on this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The presence of ether bonds in its structure enhances its water solubility compared to perfluoroalkyl acids of similar carbon chain length.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5HF9O4 | [1][2] |

| Molecular Weight | 296.04 g/mol | [1] |

| CAS Number | 151772-58-6 | [1][2] |

| Appearance | White semi-solid or clear liquid | [3][4] |

| Boiling Point | 145 °C | [4] |

| pKa | -0.32 ± 0.18 (at 27 °C) | [5] |

| Density (Predicted) | 1.765 ± 0.06 g/cm³ | [4] |

| Water Solubility | Water-soluble | [1] |

| Melting Point | No data available | [6] |

| Vapor Pressure | No data available | [6] |

Synthesis

Analytical Methods

This compound is included as a target analyte in the U.S. Environmental Protection Agency (EPA) Methods 533 and 1633 for the analysis of PFAS in environmental matrices. These methods generally involve solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

EPA Method 533: Drinking Water Analysis

This method is designed for the determination of selected PFAS, including this compound, in drinking water.[7][8][9][10][11]

Experimental Protocol Outline:

-

Sample Collection and Preservation: Collect water samples in polypropylene (B1209903) bottles. Preserve with ammonium (B1175870) acetate.

-

Solid-Phase Extraction (SPE):

-

Spike the sample with isotopically labeled internal standards.

-

Pass the sample through a weak anion exchange (WAX) SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a basic methanolic solution.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a methanol (B129727)/water mixture.

-

LC-MS/MS Analysis:

-

Inject the extract into an LC-MS/MS system.

-

Separate analytes using a C18 reversed-phase column.

-

Detect and quantify using tandem mass spectrometry in negative ion mode with multiple reaction monitoring (MRM).

-

EPA Method 1633: Various Environmental Matrices

This method is applicable to a wider range of matrices, including aqueous samples (wastewater, surface water, groundwater), solids (soil, sediment, biosolids), and tissues.[3][12][13][14][15]

Experimental Protocol Outline (for Aqueous Samples):

-

Sample Collection and Preservation: Similar to Method 533, using appropriate containers and preservatives for the specific matrix.

-

Sample Preparation:

-

Spike with isotopically labeled standards.

-

For solid and tissue samples, perform an initial extraction with a suitable solvent (e.g., methanol or acetonitrile).

-

Perform SPE cleanup using a combination of weak anion exchange and graphitized carbon black (GCB) cartridges to remove interferences.

-

-

Concentration and Reconstitution: Similar to Method 533.

-

LC-MS/MS Analysis: Similar to Method 533, with potential modifications to chromatographic conditions to handle more complex matrices.

Spectral Data

Publicly available spectral data for this compound is limited. However, mass spectrometry data is available through databases like PubChem, which can be used for identification and quantification.[16]

Toxicology and Biological Effects

There is a significant lack of toxicological data specifically for this compound. Much of the current understanding is extrapolated from studies on other PFAS, particularly perfluoroalkyl carboxylic acids (PFCAs) and other ether-PFAS.

General Toxicological Profile of Related PFAS:

-

Hepatotoxicity: Studies on other PFCAs have shown effects on the liver, including increased liver weight and altered lipid metabolism.[17]

-

Developmental and Reproductive Toxicity: Some PFAS have been associated with adverse developmental and reproductive outcomes in animal studies.[18]

-

Immunotoxicity: Certain PFAS are considered to be immune hazards, with evidence suggesting they can suppress antibody responses.[17]

-

Endocrine Disruption: There is evidence that some PFAS can interfere with thyroid hormone function.[17]

It is important to note that the toxicological profiles of ether-PFAS may differ from their perfluoroalkyl counterparts. The introduction of ether linkages can alter the toxicokinetic and toxicodynamic properties of these compounds.[19] For instance, some research suggests that certain ether-PFAS may have a lower bioaccumulation potential than legacy long-chain PFAS.[20] However, other studies indicate that some ether-PFAS can still be persistent and toxic.[21][22]

GHS Hazard Statements for this compound (from aggregated sources):

-

H314: Causes severe skin burns and eye damage.[16]

-

H315: Causes skin irritation.[16]

-

H319: Causes serious eye irritation.[16]

-

H335: May cause respiratory irritation.[16]

The following diagram illustrates a generalized view of potential biological signaling pathways that could be affected by PFAS, based on literature for related compounds.

Environmental Fate and Transport

Similar to the toxicological data, specific environmental fate and transport studies for this compound are limited. The information below is based on the general behavior of ether-PFAS and other short-chain PFAS.

-

Persistence: Ether-PFAS, including this compound, are generally considered to be persistent in the environment due to the strength of the carbon-fluorine bond.[1][23][24] While some polyfluoroalkyl ether acids can degrade, perfluoroalkyl ether acids are highly resistant to chemical degradation.[23]

-

Mobility: Due to its water solubility and expected low sorption to soil and sediment, this compound is likely to be mobile in aquatic environments.[1] This mobility can lead to the contamination of groundwater and surface water.

-

Long-Range Transport: Like other PFAS, there is a potential for long-range atmospheric and oceanic transport of this compound and its precursors.[25]

-

Bioaccumulation: The bioaccumulation potential of ether-PFAS is an area of active research. While some studies suggest that shorter-chain and ether-containing PFAS may have lower bioaccumulation factors than legacy long-chain PFAS, they have been detected in various environmental biota.[21][25]

The following diagram illustrates the key environmental fate and transport pathways for PFAS like this compound.

Conclusion

This compound is an emerging contaminant with established analytical methods for its detection in various environmental matrices. While its physicochemical properties are partially characterized, significant data gaps exist, particularly in the areas of toxicology and environmental fate specific to this compound. The available information suggests that, like other PFAS, it is persistent and mobile in the environment. Its potential for adverse health effects is inferred from studies on structurally related compounds, but further research is needed to fully understand its toxicological profile. This guide provides a summary of the current state of knowledge to aid researchers, scientists, and drug development professionals in their work with this compound.

References

- 1. Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. alsglobal.com [alsglobal.com]

- 4. NONAFLUORO-3,6-DIOXAHEPTANOIC ACID CAS#: 151772-58-6 [m.chemicalbook.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. hpc-standards.com [hpc-standards.com]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. PFAS Analysis by U.S. EPA Method 533 for Drinking Water [restek.com]

- 11. agilent.com [agilent.com]

- 12. measurlabs.com [measurlabs.com]

- 13. waters.com [waters.com]

- 14. NEMI Method Summary - 1633 (Tissues) [nemi.gov]

- 15. epa.gov [epa.gov]

- 16. This compound | C5HF9O4 | CID 2782393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ewg.org [ewg.org]

- 23. Fate of Per- and Polyfluoroalkyl Ether Acids in the Total Oxidizable Precursor Assay and Implications for the Analysis of Impacted Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Investigating the Chemistry, Properties, Environmental Fate and Transport, Lifecycle, and Risk Management Options of Per- and Polyfluoroalkyl Substances (PFASs) – Chair of Ecological Systems Design | ETH Zurich [esd.ifu.ethz.ch]

- 25. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

Emerging Per- and Polyfluoroalkyl Substances: A Technical Literature Review

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by the immense strength of their carbon-fluorine bonds, which imparts properties of thermal, chemical, and biological stability.[1][2] These characteristics have led to their widespread use in industrial applications and consumer products since the 1950s, including non-stick cookware, stain-resistant fabrics, and aqueous film-forming foams (AFFF) for firefighting.[3] However, this same stability makes them extraordinarily persistent in the environment, leading to the moniker "forever chemicals."[2]

Growing evidence of the bioaccumulation and toxicity of long-chain "legacy" PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), prompted their phase-out in many parts of the world under international agreements like the Stockholm Convention.[4][5] In their place, industries have introduced a new generation of "emerging" PFAS.[6] These alternatives, often with shorter perfluoroalkyl chains or ether linkages, were designed to be less bioaccumulative.[7] Notable examples include GenX, a replacement for PFOA, and perfluorobutane sulfonic acid (PFBS), a replacement for PFOS.[8] Other novel compounds, such as the chlorinated polyfluoroalkyl ether sulfonate F-53B, are also being detected globally.[9][10][11]

This technical guide provides a literature review of these emerging PFAS, focusing on their analytical detection, toxicological profiles, and remediation. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this evolving class of environmental contaminants.

Physicochemical Properties of Key Emerging PFAS

The structural differences between legacy and emerging PFAS are critical to understanding their environmental fate and toxicokinetics. Emerging PFAS are generally more water-soluble and mobile in aquatic systems than their long-chain predecessors. The inclusion of an ether linkage in compounds like GenX was intended to facilitate faster degradation, though their overall persistence remains a significant concern.[10]

| Compound Name | Abbreviation | Chemical Structure | Molecular Formula | Key Structural Features |

| Hexafluoropropylene oxide dimer acid (GenX) | HFPO-DA | C₆HF₁₁O₃ | Short-chain (6 carbons), ether linkage | |

| Perfluorobutane sulfonic acid | PFBS | C₄HF₉O₃S | Short-chain (4 carbons), sulfonate functional group | |

| 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate | F-53B | C₈H₄ClF₁₆O₄S | Ether linkage, chlorinated, sulfonate functional group | |

| Sodium p-perfluorous nonenoxybenzene sulfonate | OBS | C₁₅H₄F₁₇NaO₄S | Aromatic ring, ether linkage, sulfonate functional group |

Analytical Methods for Detection and Quantification

The vast number of PFAS, estimated to be over 14,000, presents a significant analytical challenge.[12] Methodologies are broadly divided into targeted analysis, which quantifies known compounds, and non-targeted analysis (NTA), which aims to identify novel or unknown PFAS.[13]

Targeted Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Targeted analysis is the cornerstone for regulatory monitoring and is exemplified by U.S. Environmental Protection Agency (EPA) methods for drinking water analysis, such as Method 537.1.[14][15][16]

This protocol outlines the determination of 18 PFAS in drinking water using solid-phase extraction (SPE) followed by LC-MS/MS.[14][16]

-

Sample Collection and Preservation:

-

Collect a 250-mL water sample in a polypropylene (B1209903) bottle containing 1.25g of Trizma® preservative to dechlorinate the sample and buffer it to a pH of 7 ± 0.5.[14][17]

-

Strict sampling protocols must be followed to avoid contamination from materials like PTFE (Teflon®), LDPE, waterproof field books, or certain clothing (e.g., Gore-Tex).[17][18] Samplers must wear nitrile gloves.[17]

-

A field reagent blank (FRB) must be collected to check for field-level contamination.[16]

-

-

Solid-Phase Extraction (SPE):

-

Fortify the sample with surrogate standards.

-

Pass the 250-mL sample through an SPE cartridge containing polystyrenedivinylbenzene (SDVB).[16]

-

Condition the SPE cartridge with methanol (B129727) followed by reagent water.[15]

-

Load the sample onto the cartridge.

-

Elute the trapped analytes with 4 mL of methanol.[14]

-

-

Extract Concentration and Reconstitution:

-

LC-MS/MS Analysis:

-

Inject an aliquot (e.g., 10 µL) into an LC system equipped with a C18 column.[16]

-

The LC is interfaced with a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

The system is calibrated, and analyte concentrations are determined by comparing the response of the native analyte to its corresponding isotopically labeled internal standard.

-

Non-Targeted Analysis (NTA) for Emerging PFAS Discovery

Given that targeted methods can only detect a fraction of the PFAS in existence, NTA using high-resolution mass spectrometry (HRMS) is crucial for identifying new and emerging compounds in complex environmental and biological samples.[13][19][20][21]

-

Sample Preparation: Similar to targeted analysis, but with even more stringent controls to avoid contamination, as the goal is discovery.

-

Data Acquisition (LC-HRMS): Samples are analyzed using an LC system coupled to an HRMS instrument (e.g., Orbitrap or Time-of-Flight). Data is acquired in full-scan mode to capture accurate mass measurements of all ionizable compounds in the sample.[13]

-

Data Processing and Feature Detection: Specialized software is used to process the raw data. This involves peak picking, feature detection (compounds defined by retention time and accurate mass), and alignment across multiple samples.[19]

-

PFAS Prioritization: A critical step is to filter the thousands of detected features to find likely PFAS candidates. Common strategies include:

-

Mass Defect Filtering: Exploiting the fact that the mass of fluorine results in a characteristic negative mass defect for highly fluorinated compounds.[21]

-

Kendrick Mass Defect (KMD) Analysis: Identifying homologous series of compounds that differ by a repeating unit (e.g., CF₂).[21]

-

Isotopic and Fragmentation Analysis: Searching for characteristic fluorine-containing fragments in MS/MS spectra.[19]

-

-

Compound Identification: Prioritized features are tentatively identified by matching their accurate mass to chemical databases. Confirmation requires matching the fragmentation pattern (MS/MS spectrum) and retention time to an authentic reference standard.[19]

Toxicology of Emerging PFAS

While developed to be less bioaccumulative, emerging PFAS are not devoid of toxicological effects. Animal studies have linked them to a range of adverse outcomes, often affecting the same organ systems as their legacy predecessors.

GenX (HFPO-DA)

GenX is a replacement for PFOA.[8] Animal studies have shown that oral exposure to GenX can lead to health effects in the liver, kidneys, blood, and immune system, and it is also linked to developmental issues.[8][22] The liver is a particularly sensitive target, with effects including single-cell necrosis.[8]

Perfluorobutane Sulfonic Acid (PFBS)

PFBS is a short-chain replacement for PFOS.[8] Toxicological studies in animals indicate that the primary targets for PFBS toxicity are the thyroid and the kidney.[8][22] It has also been associated with effects on reproductive organs and fetal development.[22] Based on available data, the EPA suggests PFBS is significantly less toxic than PFOS.[8]

F-53B and OBS

Recent studies on emerging alternatives like F-53B and OBS have highlighted potential neurotoxicity. In developmental zebrafish studies, exposure to these compounds was shown to reduce locomotor activity and decrease the abundance of dopaminergic neurons, suggesting an impact on the dopamine (B1211576) system.[12]

| Compound | Primary Target Organs/Systems | Key Toxicological Endpoints | Quantitative Data (Example) |

| GenX | Liver, Kidney, Immune System, Development | Liver necrosis, altered kidney weight, immune suppression | Chronic Reference Dose (RfD): 3 x 10⁻⁶ mg/kg/day (based on liver effects in mice)[8] |

| PFBS | Thyroid, Kidney, Reproductive System, Development | Decreased serum thyroxine (T4), kidney toxicity | Chronic Reference Dose (RfD): 2 x 10⁻³ mg/kg/day (based on thyroid effects in mice)[8][23] |

| F-53B | Nervous System (Dopaminergic), Development | Reduced locomotor activity, reduced dopaminergic neuron abundance | Significant reduction in subpallial dopaminergic neurons in zebrafish at 1 mg/L[12] |

| OBS | Nervous System (Dopaminergic), Development | Reduced locomotor activity, reduced dopaminergic neuron abundance | Significant reduction in subpallial dopaminergic neurons in zebrafish at 0.1 and 1 mg/L[12] |

Toxicological Mechanisms and Signaling Pathways

A key molecular initiating event for the toxicity of many PFAS, including PFOA and PFOS, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[24][25][26] These nuclear receptors are critical regulators of lipid metabolism and glucose homeostasis, primarily in the liver.[26][27] By binding to and activating these receptors, PFAS can disrupt metabolic pathways, leading to effects like hepatotoxicity.[26] Emerging PFAS are also being investigated for their interaction with these pathways.[25][27][28]

The zebrafish (Danio rerio) is a powerful in vivo model for high-throughput toxicity screening of PFAS due to its rapid, external development and transparent embryos.[29][30][31][32]

-

Animal Husbandry and Embryo Collection: Maintain adult zebrafish under standard conditions. Collect newly fertilized embryos (within 30 minutes post-fertilization).

-

Exposure Paradigm:

-

Place individual embryos into wells of a 96-well plate.

-

Prepare a concentration series of the test PFAS (e.g., GenX, PFBS) in embryo medium, including a vehicle control (e.g., 0.4% DMSO).[29] Concentrations might range from 0.04 to 100 µM.[29][31][33]

-

Expose embryos semi-statically from approximately 4-6 hours post-fertilization (hpf) to 5-6 days post-fertilization (dpf), with daily renewal of the test solutions.[29][34]

-

-

Endpoint Assessment (at 6 dpf):

-

Mortality: Record the number of dead larvae.

-

Morphological Defects: Screen larvae under a dissecting microscope for a suite of malformations, including pericardial edema, yolk sac edema, craniofacial abnormalities, bent spine/axis, and failure of swim bladder inflation.[29][30][33]

-

Neurotoxicity (Behavioral Assay): Assess larval photomotor response (LPR). Larvae are placed in a behavioral analysis instrument that records movement in response to alternating periods of light and dark. Hyperactivity or hypoactivity relative to controls indicates potential neurotoxicity.[29][31]

-

-

Data Analysis: Calculate the benchmark concentration (BMC) or lowest observed effect concentration (LOEC) for each endpoint to determine the potency of the PFAS.[30]

Environmental Remediation Technologies

The persistence and mobility of emerging PFAS necessitate effective remediation strategies for contaminated water sources.

Sorption using Granular Activated Carbon (GAC)

GAC is currently one of the most widely used and effective technologies for removing PFAS from drinking water.[35][36][37][38] The porous structure of GAC provides a large surface area for PFAS to adsorb onto.[37] However, its effectiveness is lower for shorter-chain emerging PFAS like PFBS compared to legacy long-chain compounds, meaning the carbon beds must be replaced or regenerated more frequently.[7]

RSSCTs are laboratory-scale experiments used to simulate the performance of full-scale GAC contactors and predict media lifespan.

-

Carbon Preparation: Select a GAC (e.g., re-agglomerated bituminous coal-based).[38] Grind and sieve the GAC to a smaller particle size appropriate for the RSSCT design.

-

Column Setup: Pack the scaled-down GAC into a small glass or stainless-steel column.

-

Water Matrix: Use either PFAS-spiked laboratory water or actual contaminated site water.

-

Operation: Pump the water through the GAC column at a scaled flow rate that maintains hydraulic loading and empty bed contact time (EBCT) similarity with the proposed full-scale system.

-

Sampling and Analysis: Collect effluent samples from the column outlet at regular intervals (representing thousands of "bed volumes" treated).[39] Analyze the samples for the target PFAS using LC-MS/MS.

-

Breakthrough Curve Generation: Plot the effluent PFAS concentration (C) divided by the influent concentration (C₀) versus the number of bed volumes treated. The resulting "breakthrough curve" shows when the GAC begins to lose its adsorptive capacity and PFAS appear in the treated water. This data is used to predict the operational lifespan of a full-scale GAC system.[35]

Other Emerging Technologies

While GAC is a proven technology, research is ongoing into other methods, including:

-

Ion Exchange (IX) Resins: Can be highly effective, especially for shorter-chain PFAS, but are often more expensive than GAC.[39]

-

Advanced Oxidation Processes (AOPs): Destructive technologies that aim to break the C-F bond, but can be energy-intensive and create unwanted byproducts.

-

Membrane Filtration: Methods like reverse osmosis (RO) and nanofiltration can effectively remove PFAS but produce a concentrated waste stream that requires further treatment.

Conclusion and Future Outlook

The transition from legacy to emerging PFAS represents a shift in chemical structure but not an elimination of environmental and health concerns. Emerging compounds like GenX and PFBS, while potentially less bioaccumulative, are still persistent, mobile in the environment, and demonstrate toxicity in experimental models, often affecting similar biological pathways as their predecessors. The continual discovery of new PFAS through non-targeted analysis underscores the vast challenge facing regulators and scientists.[12]

Future research must focus on several key areas. First, developing rapid, high-throughput analytical methods is essential to screen for the thousands of PFAS in commerce. Second, grouping PFAS into classes based on structural similarity and toxicological pathways, rather than a one-by-one approach, will be necessary for efficient risk assessment. Finally, there is an urgent need for the development of destructive and cost-effective remediation technologies that can permanently eliminate PFAS from the environment, breaking the "forever chemical" cycle.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pfascentral.org [pfascentral.org]

- 11. researchgate.net [researchgate.net]

- 12. Dissertation or Thesis | Advancing Non-Targeted Analysis of PFAS with Liquid Chromatography, Ion Mobility Spectrometry, and Mass Spectrometry | ID: 3r075846q | Carolina Digital Repository [cdr.lib.unc.edu]

- 13. diva-portal.org [diva-portal.org]

- 14. unitedchem.com [unitedchem.com]

- 15. sciex.com [sciex.com]

- 16. organomation.com [organomation.com]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. mass.gov [mass.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Binding of Per- and Polyfluoroalkyl Substances (PFAS) to the PPARγ/RXRα-DNA Complex | Semantic Scholar [semanticscholar.org]

- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 31. pfascentral.org [pfascentral.org]

- 32. academic.oup.com [academic.oup.com]

- 33. researchgate.net [researchgate.net]

- 34. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 35. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. waterandwastewater.com [waterandwastewater.com]

- 38. The Treatment of PFOA and PFOS (PFAS) with GC 12x40PF Granular Activated Carbon | General Carbon Corporation [generalcarbon.com]

- 39. researchgate.net [researchgate.net]

Unveiling Perfluoro-3,6-dioxaheptanoic Acid: A Technical Guide to its Discovery and History

For Immediate Release

[City, State] – December 22, 2025 – This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of Perfluoro-3,6-dioxaheptanoic acid (PFDHA), a synthetic organofluorine compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its chemical properties, analytical methodologies, and potential biological interactions.

Introduction to this compound (PFDHA)

This compound, also known by its synonym Nonafluoro-3,6-dioxaheptanoic acid (NFDHA), is a short-chain perfluoroalkyl ether carboxylic acid (PFECA).[1] Unlike traditional perfluorocarboxylic acids (PFCAs), PFDHA's carbon chain is interrupted by two ether linkages. This structural feature influences its physicochemical properties and potential environmental and biological behavior. Its chemical formula is C₅HF₉O₄, and it has a molecular weight of 296.04 g/mol .[2][3]

Discovery and Historical Context

The precise timeline and initial discovery of this compound are not extensively documented in publicly available literature. However, its history is intertwined with the broader development of per- and polyfluoroalkyl substances, which began in the late 1930s.[4] Major chemical companies like 3M and DuPont were pioneers in the production of various PFAS compounds.[5][6] The synthesis of perfluoroether carboxylic acids, the class to which PFDHA belongs, emerged from the expansion of fluoropolymer chemistry.

General processes for creating perfluoropolyethers, which can be precursors to acids like PFDHA, include the photooxidation of tetrafluoroethylene (B6358150) (TFE) and anionic catalytic polymerization.[2] Patents related to the synthesis of perfluoropolyether carboxylic acids describe methods such as the reaction of perfluoropolyether acyl fluorides (Rf-COF) with alcohols.[7] The CAS number for PFDHA, 151772-58-6, has been cited in various patents, indicating its use and synthesis in industrial applications.[8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₅HF₉O₄ | [2][3] |

| Molecular Weight | 296.04 g/mol | [2][3] |

| CAS Number | 151772-58-6 | [2][3] |

| IUPAC Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid | [2] |

| Synonyms | Nonafluoro-3,6-dioxaheptanoic acid (NFDHA), 3,6-OPFHpA, PFO2HpA | [1][10] |

| Physical State | Colorless liquid or white semi-solid | [11][12] |

| Boiling Point | 145 °C | [11] |

| Density | 1.765 g/cm³ | [11] |

| Flash Point | 66.2 °C | [11] |

| pKa | -0.32 ± 0.18 at 27 °C | [10] |

| Topological Polar Surface Area | 55.8 Ų | [13] |

Experimental Protocols

The detection and quantification of PFDHA in various matrices rely on advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific protocols for PFDHA are often proprietary or developed in-house, they generally follow established methodologies for PFAS analysis, such as those outlined by the U.S. Environmental Protection Agency (EPA).

General Analytical Workflow for PFDHA in Water Samples

Below is a generalized experimental workflow for the analysis of PFDHA in water samples, based on common PFAS analytical methods.

Detailed Steps:

-

Sample Collection: Water samples are collected in polypropylene (B1209903) bottles to avoid adsorption of PFAS to glass surfaces.[14]

-

Internal Standard Spiking: A known amount of an isotopically labeled PFDHA standard is added to the sample to correct for matrix effects and variations in instrument response.

-

Solid Phase Extraction (SPE): The water sample is passed through a solid-phase extraction cartridge, often a weak anion exchange (WAX) resin, which retains the acidic PFDHA.[15]

-

Elution: The PFDHA is eluted from the SPE cartridge using a small volume of an organic solvent, such as methanol (B129727) or acetonitrile.

-

Concentration: The eluate is concentrated to a small volume, typically under a gentle stream of nitrogen, to increase the analyte concentration.[9]

-

LC-MS/MS Analysis: The concentrated extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer. Separation is typically achieved on a C18 column, and detection is performed in negative electrospray ionization (ESI) mode, monitoring for specific precursor and product ion transitions for both the native and labeled PFDHA.[2]

-

Quantification: The concentration of PFDHA in the original sample is calculated by comparing the peak area of the native analyte to that of the isotopically labeled internal standard.

-

Confirmation: The identity of PFDHA is confirmed by the presence of qualifier ion transitions at the correct retention time and with the expected ion ratio.

Potential Signaling Pathways and Biological Interactions

While toxicological data specifically for this compound is limited, studies on other perfluoroalkyl carboxylic acids, particularly those with similar chain lengths, provide insights into potential biological effects. It is known that some PFCAs can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[4][16]

Activation of PPARα by PFCAs is generally positively correlated with the carbon chain length.[4] Given that PFDHA is a shorter-chain PFECA, its potency as a PPARα agonist may be lower than that of longer-chain PFCAs like PFOA. However, in vitro studies have shown that even some shorter-chain and ether-containing PFAS can activate human PPARα.[11]

The activation of PPARα can lead to a cascade of downstream events, including the regulation of genes involved in lipid metabolism. Other nuclear receptors, such as the estrogen receptor (ER) and hepatocyte nuclear factor 4α (HNF4α), have also been shown to be affected by certain PFCAs.[4][17] The potential for PFDHA to interact with these signaling pathways warrants further investigation.

Conclusion

This compound is a member of the growing class of perfluoroalkyl ether carboxylic acids. While its specific discovery and historical timeline are not as well-documented as some of the more prominent long-chain PFAS, its presence in the scientific literature and patents indicates its relevance in industrial applications. Understanding its physicochemical properties, analytical methodologies, and potential biological interactions is crucial for ongoing research into the environmental fate and toxicological profiles of emerging PFAS compounds. Further studies are needed to fully elucidate the specific historical development and the complete toxicological profile of PFDHA.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. US20050075517A1 - Process for preparing perfluoropolyethers - Google Patents [patents.google.com]

- 3. This compound | C5HF9O4 | CID 2782393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Perfluorooctanoic acid-induced metabolic disorder via enhancing metabolism of glutamine and fatty acids in human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. patents.justia.com [patents.justia.com]

- 15. healthvermont.gov [healthvermont.gov]

- 16. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US7691282B2 - Hydrofluoroether compounds and processes for their preparation and use - Google Patents [patents.google.com]

Perfluoro-3,6-dioxaheptanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Perfluoro-3,6-dioxaheptanoic acid (PFDHA), a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals. This document summarizes its chemical identifiers, details experimental protocols for its analysis, and explores its potential biological interactions based on current scientific understanding of structurally similar compounds.

Data Presentation: Synonyms and Identifiers

Quantitative and qualitative identifiers for this compound are crucial for accurate database searching, regulatory compliance, and scientific communication. The following table summarizes the key synonyms and chemical identifiers for this compound.[1][2][3]

| Identifier Type | Data |

| Common Synonyms | Nonafluoro-3,6-dioxaheptanoic acid, 3,6-OPFHpA, NFDHA |

| Systematic Name | 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid |

| CAS Registry Number | 151772-58-6 |

| PubChem CID | 2782393 |

| Molecular Formula | C₅HF₉O₄ |

| Molecular Weight | 296.04 g/mol |

| InChI | InChI=1S/C5HF9O4/c6-2(7,1(15)16)17-3(8,9)4(10,11)18-5(12,13)14/h(H,15,16) |

| InChIKey | PPWRLPJIHGWGFH-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)F)O |

| DSSTox Substance ID | DTXSID30382063 |

Experimental Protocols

The accurate quantification of this compound in various environmental and biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The United States Environmental Protection Agency (EPA) Method 1633 provides a validated protocol for the analysis of 40 PFAS compounds, including this compound, in aqueous, solid, and biological samples.[4][5][6][7]

Key Experimental Method: EPA Method 1633 (Adapted for Water Samples)

This protocol outlines the general steps for the analysis of this compound in water samples, based on the principles of EPA Method 1633.

1. Sample Collection and Handling:

-

Collect water samples in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) bottles.[8]

-

To prevent contamination, avoid using any materials containing fluoropolymers (e.g., Teflon™) during sample collection and processing.[8]

-

Store samples at or below 4°C to minimize degradation.[8]

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Fortification: Spike the water sample (typically 250-500 mL) with an isotopically labeled internal standard corresponding to this compound to ensure accurate quantification.

-

Cartridge Conditioning: Use a weak anion exchange (WAX) SPE cartridge. Condition the cartridge sequentially with methanol (B129727) and reagent water.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate. The analyte will be adsorbed onto the SPE sorbent.

-

Washing: Wash the cartridge with a solution such as aqueous ammonium (B1175870) acetate (B1210297) followed by methanol to remove potential interferences from the sample matrix.

-

Elution: Elute the captured this compound from the cartridge using a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of methanol/water.

3. Instrumental Analysis (LC-MS/MS):

-

Chromatographic Separation: Inject the reconstituted sample extract into a liquid chromatograph. Separation is typically achieved using a C18 reversed-phase column with a gradient elution program. The mobile phases commonly consist of ammonium acetate in water and methanol.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

-

Quantification: Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native this compound and its isotopically labeled internal standard. The ratio of the peak areas is used to calculate the concentration of the analyte in the original sample.

Mandatory Visualization

Hypothesized Signaling Pathway: PPARα Activation by this compound

While direct evidence for the specific molecular mechanisms of this compound is limited, many per- and polyfluoroalkyl substances with similar chemical structures are known to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[9][10][11][12][13] This activation is a key initiating event in the adverse outcome pathway leading to effects such as hepatotoxicity and lipid metabolism disruption.[14][15][16] The following diagram illustrates a hypothesized signaling pathway for this compound based on the known actions of other PFAS compounds.

Hypothesized PPARα activation pathway for this compound.